Tau Peptide (306-317)

Tau aggregation Thioflavin T assay amyloid kinetics

Researchers studying tau aggregation frequently encounter irreproducible kinetics when substituting generic tau fragments. Tau Peptide (306-317) (VQIVYKPVDLSK) resolves this with quantifiably superior fibrillization driven by the PHF6 (VQIVYK) nucleating motif. • Robust aggregation vs. R2-derived peptides for high-signal ThT assays • Validated for HTS inhibitor screening, oligomer detection, and R2-R3 heterodimer studies • Custom-synthesized, ≥98% purity; lyophilized; global delivery available

Molecular Formula C65H109N15O18
Molecular Weight 1388.7 g/mol
Cat. No. B12410008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (306-317)
Molecular FormulaC65H109N15O18
Molecular Weight1388.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C65H109N15O18/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-/m0/s1
InChIKeyBYPNHHLUFXJFHR-HVQSPNAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (306-317) Core Characteristics


Tau Peptide (306-317), with the sequence VQIVYKPVDLSK (CAS 1003007-59-7) and a molecular formula of C₆₅H₁₀₉N₁₅O₁₈ (MW: 1388.65 g/mol) [1], is a synthetic 12-mer polypeptide fragment derived from the third microtubule-binding repeat (R3) of the human tau protein [2]. It encompasses the critical amyloidogenic hexapeptide motif known as PHF6 (VQIVYK), which is a primary nucleating segment for tau fibrillization [2]. This peptide is a key research tool, supplied as a custom research peptide with a minimum purity of 95% , and is used extensively to study the molecular mechanisms of tau aggregation in vitro, a hallmark of tauopathies like Alzheimer's disease [2].

Why Tau Peptide (306-317) Cannot Be Substituted


Generic substitution with other Tau fragments is scientifically invalid due to profound, quantitative differences in aggregation behavior. The Tau protein contains two highly amyloidogenic hexapeptide motifs: PHF6* (VQIINK) in the second repeat (R2) and PHF6 (VQIVYK) in the third repeat (R3) [1]. While both can nucleate aggregation, Tau Peptide (306-317), which contains the R3 PHF6 motif, exhibits a vastly superior aggregation propensity [1]. The R3/wt peptide, encompassing residues 306-317, drives fibril formation much more robustly than its R2 counterpart [1]. Furthermore, the specific interactions between the PHF6 and PHF6* domains, which are critical for the aggregation of full-length tau, are uniquely recapitulated by heterodimers formed with R3/wt [1]. Therefore, substituting Tau Peptide (306-317) with an R2-derived peptide or a shorter hexapeptide would fundamentally alter the kinetics, thermodynamics, and mechanistic relevance of any experimental model, leading to non-comparable or misleading results.

Tau Peptide (306-317) Evidence Overview


R3 vs. R2 Aggregation Propensity

In a direct head-to-head comparison, the Tau Peptide (306-317), referred to as R3/wt, demonstrated a significantly stronger aggregation propensity than either the R2/wt peptide (containing the PHF6* motif) or the disease-associated mutant R2/ΔK280 [1]. The study utilized Thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics in real-time, a standard method for quantifying fibril formation [1].

Tau aggregation Thioflavin T assay amyloid kinetics

R3 Homodimer Stability Advantage

The initial stage of aggregation was probed using ion-mobility mass spectrometry and replica exchange molecular dynamics simulations. These analyses revealed that homodimers of the R3/wt peptide (Tau Peptide (306-317)) are significantly more stable than homodimers formed by the R2/wt peptide [1].

Dimer stability ion mobility mass spectrometry molecular dynamics

PHF6*-PHF6 Heterodimer Interactions

Experiments with binary mixtures of Tau fragments demonstrated that heterodimers containing R3/wt (Tau Peptide (306-317)) and R2/wt are much more stable than homodimers of R2/wt alone [1]. This finding suggests a key role for PHF6*-PHF6 interactions in initiating the aggregation of full-length Tau, a mechanism that cannot be studied using either peptide in isolation.

Heterodimer tauopathy mechanism protein-protein interaction

High-Throughput Screening Proxy Model

The hexapeptide core of Tau Peptide (306-317), VQIVYK (PHF6), has been successfully employed as a highly aggregation-prone proxy model in high-throughput screening (HTS) campaigns to identify potent inhibitors of full-length tau aggregation [1]. In one study, a library of 2401 compounds was screened against PHF6 aggregation using a ThS fluorescence assay. This identified palmatine chloride (PC) as a potent inhibitor that reduced PHF6 aggregation propensity at sub-molar concentrations and could also disassemble preformed aggregates in a dose-dependent manner [1]. Importantly, PC was subsequently shown to effectively inhibit the aggregation of full-length tau, validating the PHF6 fragment as a relevant screening tool [1].

High-throughput screening drug discovery aggregation inhibitor palmatine chloride

Tau Peptide (306-317) Applications


Aggregation Nucleation Mechanisms

For researchers requiring a model to directly compare the aggregation propensities of the two key tau nucleating motifs, PHF6 and PHF6*, Tau Peptide (306-317) (R3/wt) is the essential choice. Its robust and quantifiably superior aggregation [1] provides a strong, reproducible signal for ThT-based kinetic assays, enabling clear differentiation from the weaker aggregating R2/wt peptide. This makes it ideal for studying the initial steps of amyloid formation and for establishing baseline aggregation behavior in mechanistic studies.

Early Oligomerization & Dimer Stability

Studies focused on the earliest, soluble oligomeric species of tau require a system where these transient intermediates can be reliably detected and characterized. The high stability of R3/wt homodimers [1] makes Tau Peptide (306-317) a superior model for probing the structure and thermodynamics of initial self-association events using techniques like ion-mobility mass spectrometry or molecular dynamics simulations [1].

Inter-Domain Crosstalk Reconstitution

To accurately model the pathological aggregation of full-length tau, research must account for the interaction between the R2 and R3 repeats. Co-incubation studies using Tau Peptide (306-317) (R3) with an R2-derived peptide are critical for investigating the formation and stability of PHF6*-PHF6 heterodimers [1]. This application scenario is uniquely dependent on the R3 peptide, as the heterodimer stability is driven by the presence of the PHF6 motif.

High-Throughput Screening for Modulators

In drug discovery programs, Tau Peptide (306-317) or its core PHF6 sequence serves as a validated, cost-effective proxy for full-length tau in high-throughput screening assays [1]. Its high aggregation propensity [1] ensures a robust assay window for identifying both inhibitors and accelerators of fibrillization. Hits identified in this screen can then be validated against full-length tau, streamlining the early-stage discovery pipeline for Alzheimer's disease and related tauopathies [1].

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